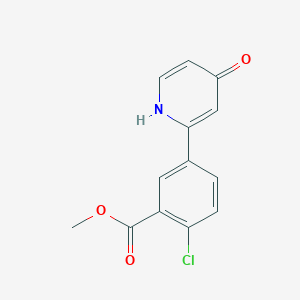
6-Amino-3-(2-benzyloxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(2-benzyloxyphenyl)picolinic acid, or 6-APA, is a compound that has been studied for its numerous potential applications in a variety of scientific fields. 6-APA is a white powder with a molecular weight of 267.3 g/mol and a melting point of 124-125°C. It is a synthetic organic compound that can be used as an intermediate in the synthesis of various drugs and other compounds. 6-APA is an important compound in the pharmaceutical industry, as it is a key ingredient in the synthesis of penicillins and cephalosporins.
Wirkmechanismus
The exact mechanism of action of 6-APA is still not fully understood. However, it is believed that it works by inhibiting the synthesis of bacterial cell wall components, such as peptidoglycan. Additionally, 6-APA has been found to inhibit the production of certain enzymes, such as β-lactamases, which are responsible for the breakdown of antibiotics.
Biochemical and Physiological Effects
6-APA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the synthesis of bacterial cell wall components, such as peptidoglycan. Additionally, 6-APA has been found to inhibit the production of certain enzymes, such as β-lactamases, which are responsible for the breakdown of antibiotics. 6-APA has also been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-APA in lab experiments is its availability. 6-APA is widely available and can be easily synthesized using a number of different methods. Additionally, 6-APA is relatively inexpensive and can be stored for long periods of time. However, one of the main limitations of using 6-APA in lab experiments is its toxicity. 6-APA has been found to be toxic in high concentrations, and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-APA. One potential direction is the development of new antibiotics that are based on 6-APA. Additionally, 6-APA could be used in the development of new anti-inflammatory and antioxidant drugs. Additionally, 6-APA could be used in the development of new compounds that have anti-fungal and anti-viral properties. Finally, 6-APA could be used in the development of new compounds that have the potential to treat cancer.
Synthesemethoden
6-APA can be synthesized through a number of different methods. One of the most common methods is the N-benzyloxycarbonylation of a picolinic acid derivative. This involves reacting a picolinic acid derivative with a benzyloxycarbonyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. Other methods of synthesis include the reaction of a benzyloxycarbonyl chloride with an aromatic aldehyde, and the reaction of a benzyloxycarbonyl chloride with an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
6-APA has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use as an antibiotic, as it is a key intermediate in the synthesis of penicillins and cephalosporins. It has also been studied for its potential use as an antioxidant, as it has been found to have strong antioxidant activity. Additionally, 6-APA has been studied for its potential use as an anti-inflammatory agent, as it has been found to have anti-inflammatory properties.
Eigenschaften
IUPAC Name |
6-amino-3-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c20-17-11-10-15(18(21-17)19(22)23)14-8-4-5-9-16(14)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJATXQACXDRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(N=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-benzyloxyphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














